![molecular formula C14H17NO3S2 B3209879 2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1060310-24-8](/img/structure/B3209879.png)
2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Overview
Description
2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research for its various applications.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of dihydropteroate synthase, an enzyme that is involved in the synthesis of folic acid. This inhibition leads to the depletion of folic acid, which is essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to inhibit the growth of various microorganisms, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to exhibit antitumor activity in various cancer cell lines. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide in lab experiments is its versatility. It can be used as a ligand for metal complexes, a fluorescent probe, and a potential photosensitizer. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide. One potential direction is to investigate its potential as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand its mechanism of action and its potential as an antimicrobial and antitumor agent. Finally, the synthesis of analogs of this compound could lead to the development of new compounds with improved properties and applications.
In conclusion, this compound is a versatile compound with various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs in various fields of research.
Scientific Research Applications
2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide has various applications in scientific research. It is commonly used as a ligand for metal complexes, and it has been shown to exhibit antitumor and antimicrobial activity. Additionally, it has been used as a fluorescent probe for the detection of metal ions, and it has been investigated for its potential as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c1-3-18-13-5-4-11(2)8-14(13)20(16,17)15-9-12-6-7-19-10-12/h4-8,10,15H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNMAWDMCFPFCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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